molecular formula C15H16ClN3O4S B5088969 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide CAS No. 5477-12-3

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide

Cat. No.: B5088969
CAS No.: 5477-12-3
M. Wt: 369.8 g/mol
InChI Key: IFULSZZVFFZUKM-UHFFFAOYSA-N
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Description

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of chloro, nitro, and sulfonamide functional groups, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group, forming 2-chloro-4-nitroaniline.

    Amidation: The nitroaniline derivative is then reacted with ethylenediamine to form N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}amine.

    Sulfonation: Finally, the amine is reacted with phenylmethanesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: Formation of N-{2-[(2-chloro-4-aminophenyl)amino]ethyl}-1-phenylmethanesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-chloro-4-aminophenyl)amino]ethyl}-1-phenylmethanesulfonamide
  • N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylsulfonamide
  • N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonyl chloride

Uniqueness

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(2-chloro-4-nitroanilino)ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4S/c16-14-10-13(19(20)21)6-7-15(14)17-8-9-18-24(22,23)11-12-4-2-1-3-5-12/h1-7,10,17-18H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFULSZZVFFZUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385898
Record name STK040533
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5477-12-3
Record name STK040533
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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